molecular formula C15H14O2 B052031 3-Methoxy-5-phenylacetophenone CAS No. 1073642-78-0

3-Methoxy-5-phenylacetophenone

Cat. No.: B052031
CAS No.: 1073642-78-0
M. Wt: 226.27 g/mol
InChI Key: ZLLGHUMRZLIUPU-UHFFFAOYSA-N
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Description

1-(3-Methoxy-5-phenylphenyl)ethanone is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a methoxy group and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-5-phenylphenyl)ethanone typically involves the reaction of 3-methoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and catalysts like copper(I) bromide.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Methoxy-5-phenylphenyl)ethanone may involve large-scale oxidation processes using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-5-phenylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methoxy-5-phenylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-5-phenylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites on target proteins, altering their function and activity.

Comparison with Similar Compounds

  • 1-(3-Methoxy-5-methylphenyl)ethanone
  • 1-(3-Methoxy-5-chlorophenyl)ethanone
  • 1-(3-Methoxy-5-nitrophenyl)ethanone

Uniqueness: 1-(3-Methoxy-5-phenylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

3-Methoxy-5-phenylacetophenone, also known as 1-(3-methoxy-5-phenylphenyl)ethanone, is a compound of interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure

This compound has the following chemical structure:

C16H16O2\text{C}_{16}\text{H}_{16}\text{O}_{2}

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and biochemical pathways. It can act as both an inhibitor and activator of various enzymes, influencing metabolic processes by binding to active sites on target proteins. This modulation can lead to alterations in cellular functions, including proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by inflammation.

Antiviral Activity

In a study evaluating the antiviral effects of various compounds, this compound was shown to possess significant activity against hepatitis C virus (HCV) and enterovirus 71 (EV71). The compound demonstrated an IC50 value ranging from 0.57 to 7.12 μmol/L against HCV, indicating potent antiviral properties that warrant further investigation into its mechanisms and potential therapeutic uses .

Case Study 1: Antiviral Efficacy

A series of N-phenylacetophenone derivatives were synthesized and evaluated for their antiviral activity against HCV. Among these compounds, one derivative exhibited superior anti-HCV activity compared to established antiviral agents, highlighting the potential of methoxy-substituted acetophenones in antiviral drug development .

Case Study 2: Anti-inflammatory Mechanism

In cellular models, this compound was tested for its ability to reduce inflammation. The compound significantly decreased the levels of inflammatory markers in treated cells, suggesting a mechanism involving the inhibition of NF-kB pathway activation .

Research Findings

Biological Activity IC50 Value (μmol/L) Reference
Antiviral against HCV0.57 - 7.12
AntimicrobialVaries by strain
Anti-inflammatoryNot specified

Properties

IUPAC Name

1-(3-methoxy-5-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)13-8-14(10-15(9-13)17-2)12-6-4-3-5-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLGHUMRZLIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272500
Record name 1-(5-Methoxy[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073642-78-0
Record name 1-(5-Methoxy[1,1′-biphenyl]-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073642-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methoxy[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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